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Compound of Interest

Compound Name:
methyl 2-(2-

chlorophenoxy)propanoate

Cat. No.: B6104927

Get Quote

Executive Summary
2-(2-Chlorophenoxy)propionic acid (2-CPP) is a monohalogenated phenoxy acid derivative

acting primarily as a synthetic auxin mimic. While historically categorized within the herbicide

class of "phenoxy propionates" (structurally analogous to Mecoprop and Dichlorprop), its

significance in modern drug development lies in its chiral pharmacophore.

Structurally, 2-CPP serves as a simplified scaffold for fibrate-class pharmaceuticals (PPAR

agonists) and is utilized as a probe substrate in proteomics and chiral chromatography
development. This guide delineates its synthesis, mechanism of action, and analytical protocols
for researchers investigating auxin signaling pathways or structure-activity relationships (SAR)
in metabolic drug design.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
The molecule features a stereocenter at the
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-carbon of the propionic acid moiety, existing as (

) and (

) enantiomers. Commercial preparations (CAS 25140-86-7) are typically racemic unless
specified.

Table 1: Physicochemical Constants
Property Value Note

IUPAC Name
2-(2-Chlorophenoxy)propanoic

acid

Common Synonyms
2-CPP; o-

Chlorophenoxypropionic acid

Molecular Formula

C

H

ClO

Molecular Weight 200.62 g/mol

Appearance
White to off-white crystalline

powder

Melting Point 114.0 – 117.0 °C High purity forms

Solubility

Soluble in Ethanol, Methanol,

DMSO; Sparingly soluble in

water

pKa

3.1 (acidic)

SMILES CC(C(=O)O)Oc1ccccc1Cl

InChI Key
ZGWNXHRVUJVMCP-

UHFFFAOYSA-N
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The most robust synthesis involves the Williamson ether synthesis mechanism, coupling a

substituted phenol with an

-haloacid.

Reaction Logic:

Nucleophile Generation: Deprotonation of 2-chlorophenol using a strong base (NaOH/KOH)

generates the phenoxide ion.

S

2 Coupling: The phenoxide attacks the

-carbon of 2-chloropropionic acid, displacing the chloride ion.

Acidification: The resulting salt is acidified to precipitate the free acid.

Laboratory Scale Protocol (Self-Validating)
Objective: Synthesize 10 g of 2-CPP with >98% purity.

Reagents:

2-Chlorophenol (1.0 eq)

2-Chloropropionic acid (1.1 eq)

Sodium Hydroxide (NaOH), 20% aq. solution (2.5 eq)

Hydrochloric Acid (HCl), 6M

Step-by-Step Methodology:

Activation: In a 250 mL round-bottom flask, dissolve 2-chlorophenol (0.05 mol) in 20% NaOH

(0.125 mol). The solution will turn slightly yellow (phenoxide formation).

Addition: Heat the solution to reflux (approx. 100°C). Add 2-chloropropionic acid (0.055 mol)

dropwise over 30 minutes.
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Critical Control Point: Slow addition prevents thermal runaway and minimizes side

reactions (e.g., hydrolysis of the chloroacid).

Reflux: Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (Mobile phase:

Hexane/Ethyl Acetate 3:1).

Work-up: Cool the mixture to room temperature. Acidify to pH < 2 using 6M HCl. A white

precipitate (crude 2-CPP) will form immediately.

Purification: Filter the solid. Recrystallize from hot water or a water/ethanol (90:10) mixture.

Validation: Dry in a vacuum oven at 50°C. Confirm melting point (Target: 114–117°C).

Synthetic Workflow Diagram

2-Chlorophenol
(Precursor A)
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Precipitation & Recrystallization
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Figure 1: Williamson ether synthesis pathway for 2-CPP production via SN2 nucleophilic

substitution.

Mechanism of Action & Biological Interface
Auxin Signaling (Herbicidal Mode)
As a structural analog to indole-3-acetic acid (IAA), 2-CPP functions as a "molecular glue."

Target: The TIR1/AFB F-box proteins (part of the SCF ubiquitin ligase complex).

Mechanism: 2-CPP binds to the TIR1 pocket, enhancing the affinity for Aux/IAA

transcriptional repressors. This leads to the ubiquitination and degradation of Aux/IAA
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proteins, releasing ARF transcription factors.

Outcome: Uncontrolled gene expression causes lethal cellular elongation and epinasty in

broadleaf plants.

Pharmaceutical Relevance (Fibrate Scaffold)
In drug discovery, 2-CPP is a simplified analog of Clofibric Acid (the active metabolite of

Clofibrate).

SAR Insight: The chlorophenoxy-acid motif is a privileged structure for binding to Peroxisome

Proliferator-Activated Receptors (PPARs), specifically PPAR

.

Application: Researchers use 2-CPP to study the steric requirements of the receptor pocket

—specifically, how the removal of the methyl group (converting the isobutyric moiety of

clofibrate to the propionic moiety of 2-CPP) affects binding affinity and metabolic stability.

Mechanistic Pathway Diagram
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Figure 2: Dual biological interface of 2-CPP acting as an auxin mimic in plants and a fibrate

scaffold in mammalian systems.

Analytical Characterization
Validating the identity and purity of 2-CPP is critical, especially given its chiral nature.

HPLC Method (Achiral Purity)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Mobile Phase: Acetonitrile : Water (0.1% H
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PO

) [50:50 v/v].

Flow Rate: 1.0 mL/min.

Detection: UV @ 280 nm (Chlorophenoxy absorption).

Retention Time: Expect peak at approx. 4–6 mins depending on dead volume.

Chiral Separation (Enantiomeric Excess)
Since 2-CPP has a chiral center, distinguishing enantiomers is vital for biological assays (often

one enantiomer is active).

Column: Macrocyclic Glycopeptide (e.g., Chirobiotic T) or immobilized

-cyclodextrin.

Mode: Polar Organic Mode (Methanol/Acetonitrile with 0.1% TEAA).

Significance: Used as a model analyte to test the selectivity of new chiral stationary phases

[1].

Handling, Safety & Stability
Hazard Identification (GHS)

Signal Word:WARNING

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Stability[4]
Hydrolysis: Stable in neutral and acidic media; forms salts in alkaline conditions.
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Storage: Store at room temperature (15–25°C) in tightly sealed containers. Hygroscopic;

keep dry.

Incompatibility: Strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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